molecular formula C23H21IN2O3 B606845 CW069

CW069

Número de catálogo: B606845
Peso molecular: 500.3 g/mol
Clave InChI: IRDIXDXDSUBHIU-NRFANRHFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CW069 es un compuesto químico conocido por su función como inhibidor alostérico de la proteína motora de microtúbulos HSET (tejido embrionario del bazo humano). Tiene una concentración inhibitoria (IC50) de 75 micromolares. Este compuesto es particularmente significativo en la investigación del cáncer debido a su capacidad para atacar las células cancerosas con centrosomas supernumerarios, lo que lleva a la mitosis multipolar y la muerte celular subsiguiente .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de CW069 implica un enfoque sintético convergente, que incluye múltiples pasos para lograr el producto final. Los pasos clave implican la formación de un intermedio bencilamino-fenilpropanilo, seguido de su acoplamiento con un derivado del ácido yodobenzoico. Las condiciones de reacción generalmente implican el uso de disolventes orgánicos como el dimetilsulfóxido (DMSO) y el etanol, y las reacciones se llevan a cabo bajo temperaturas controladas y atmósferas inertes .

Métodos de Producción Industrial

La producción industrial de this compound probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implicaría la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza, así como la implementación de medidas estrictas de control de calidad para garantizar la consistencia entre los lotes. El uso de sistemas automatizados de síntesis y purificación sería esencial para lograr la escala y la eficiencia requeridas .

Análisis De Reacciones Químicas

Mechanism of HSET Inhibition

CW069 acts as an allosteric inhibitor by binding to the loop 5 cleft of HSET's motor domain. Key molecular interactions include:

  • Hydrogen bonding between the carboxylate group of this compound and Arg521/backbone residues (Gly423, Leu517)
  • Cation-π interaction between Arg521 and this compound's phenyl group
  • Steric hindrance preventing ATP binding in the HSET catalytic pocket

This binding induces conformational changes that reduce HSET's microtubule-sliding activity by >80% at 100 μM concentrations .

Biochemical Activity Profile

ParameterValue (Mean ± SD)Selectivity vs KSPSource
IC₅₀ (HSET inhibition)75 ± 20 μM>10-fold
EC₅₀ (Multipolar mitosis)50 μMCancer-cell specific
Lipinski Rule Compliance0 violations-

The compound shows time-dependent inhibition kinetics with K<sub>i</sub> = 38 μM, demonstrating progressive HSET motor domain obstruction .

Cancer Cell-Specific Effects

This compound induces multipolar mitoses exclusively in cells with supernumerary centrosomes through:

  • Centrosome declustering
    • Reduces centrosome clustering efficiency by 62% in MDA-MB-231 cells (p < 0.01)
    • Increases multipolar anaphases from 8% to 34% at 50 μM
  • Apoptosis potentiation
    • Synergizes with docetaxel (Combination Index = 0.42 in PC3-DR cells)
    • Increases caspase-3 activity by 3.8-fold vs docetaxel alone

Pharmacological Synergy Data

Cell LineTreatmentViability ReductionApoptosis Induction
PC3-DR (Prostate)This compound + Docetaxel78% ↓4.2-fold ↑
BT549 (Breast)This compound monotherapy65% ↓3.1-fold ↑
RWPE-1 (Normal)This compound 100 μM<15% ↓NS

NS = Not statistically significant

Structural-Activity Relationship

Key modifications impacting efficacy:

  • Carboxylate group : Removal reduces HSET binding affinity by 90%
  • Cyclohexyl moiety : Optimal 4-substitution position for allosteric pocket fit
  • Stereochemistry : (R)-enantiomer shows 40% higher activity than (S)-form

The molecular weight (278.3 g/mol) and logP (1.8) comply with drug-likeness criteria, enabling cellular penetration .

Aplicaciones Científicas De Investigación

Prostate Cancer Treatment

One of the most significant applications of CW069 is in the treatment of prostate cancer, especially in overcoming resistance to docetaxel (DTX). In studies involving DTX-resistant prostate cancer cell lines (DU145 and C4-2), this compound was shown to resensitize these cells to DTX treatment.

  • Study Findings :
    • Cell Viability : this compound treatment significantly reduced cell viability in both parental and DTX-resistant cell lines. The combination of DTX and this compound was more effective than either agent alone, suggesting a synergistic effect .
    • Apoptosis Induction : The combination therapy led to a marked increase in apoptotic cell death compared to DTX alone .
Cell LineTreatmentIC50 (μM)
DU145DTX + this compound0.45
C4-2DTX + this compound0.46
DTX aloneDTX-resistant cellsHigh

Combination Therapy with Chemotherapeutics

This compound has been explored as part of combination therapy regimens to enhance the efficacy of existing chemotherapeutics. The synergistic effects observed when combining this compound with docetaxel indicate its potential to improve patient outcomes in chemoresistant cancers.

  • Synergistic Effect : Studies demonstrated that the combination index (CI) for DTX and this compound was less than one, indicating a synergistic interaction .

Potential Applications Beyond Cancer

While much of the current research focuses on cancer treatment, there is potential for broader applications of this compound:

  • Neurodegenerative Diseases : Given its role in microtubule dynamics, there may be implications for using this compound in diseases characterized by microtubule dysfunction.
  • Cellular Biology Research : As a tool for studying kinesin function and microtubule dynamics, this compound can aid in understanding fundamental cellular processes.

Case Study 1: Overcoming Docetaxel Resistance

In a controlled laboratory study, researchers treated DTX-resistant prostate cancer cell lines with varying concentrations of this compound alongside docetaxel. The results indicated that:

  • Cell viability decreased significantly with the combination therapy.
  • Apoptosis assays confirmed higher rates of cell death in treated groups compared to controls.

Case Study 2: Selective Toxicity

In experiments comparing normal prostate epithelial cells (RWPE-1) with cancerous lines, it was found that:

  • This compound had minimal impact on RWPE-1 cells due to low KIFC1 expression.
  • This selectivity highlights the potential for targeting cancer cells while sparing normal tissue, reducing side effects associated with chemotherapy .

Mecanismo De Acción

CW069 ejerce sus efectos uniéndose a la proteína motora de microtúbulos HSET, inhibiendo así su función. Esta inhibición interrumpe la agrupación normal de los centrosomas supernumerarios en las células cancerosas, lo que lleva a la formación de husos multipolares durante la mitosis. Como resultado, las células afectadas experimentan anafase multipolar y la muerte celular subsiguiente. Los objetivos moleculares de this compound incluyen el grupo guanidinio de la arginina 521 en HSET, que forma un enlace de hidrógeno altamente favorable con el grupo carboxilato de this compound .

Comparación Con Compuestos Similares

CW069 es único en su selectividad para HSET sobre otras proteínas motoras de kinesina como KSP (proteína del huso de kinesina). Esta selectividad se atribuye a las interacciones específicas entre this compound y el grupo guanidinio de la arginina 521 en HSET. Compuestos similares incluyen otros inhibidores de HSET, como AZ82 y SR31527, que también se dirigen a la misma proteína pero pueden diferir en sus afinidades de unión y selectividades .

Lista de Compuestos Similares

  • AZ82
  • SR31527

This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa tanto para la investigación como para las posibles aplicaciones terapéuticas .

Actividad Biológica

CW069 is a selective allosteric inhibitor of the kinesin motor protein HSET (KIFC1), which plays a crucial role in microtubule dynamics and mitotic spindle assembly. The compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to disrupt centrosome clustering in cancer cells. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, effects on cell division, and relevant case studies.

This compound functions as an allosteric inhibitor, selectively targeting HSET with an IC50 value of approximately 75 μM . The binding of this compound to HSET is characterized by:

  • Hydrogen Bonding : A stable hydrogen bond is formed between the carboxylate group of this compound and the guanidinium group of Arg521 in HSET.
  • Cation-π Interaction : An interaction occurs between the phenyl group of this compound and the side chain of Arg521, which is critical for the selectivity of the inhibitor .

These interactions lead to conformational changes in HSET that inhibit its motor activity, ultimately affecting microtubule organization during cell division.

Effects on Cell Division

Research indicates that this compound significantly alters spindle formation in various cancer cell lines. Notable findings include:

  • Multipolar Spindle Formation : In N1E-115 neuroblastoma cells, treatment with this compound resulted in increased multipolar spindle formation due to impaired centrosome clustering .
  • Induction of Apoptosis : At higher concentrations (200 μM), this compound induced multipolar anaphase formation and apoptosis in N1E-115 cells .
  • Impact on Breast Cancer Cells : In MDA-MB-231 and BT549 breast cancer cells, this compound also led to significant increases in multipolar spindles, suggesting a common mechanism across different cancer types .

Case Study 1: Neuroblastoma Cells

A study demonstrated that treatment with this compound resulted in:

  • Increased Multipolar Spindles : Observations showed a marked increase in multipolar spindles compared to untreated controls.
  • Cell Cycle Arrest : The presence of multipolar spindles led to cell cycle arrest at metaphase, indicating disrupted mitotic progression.

Case Study 2: Breast Cancer Cells

In another study focusing on breast cancer:

  • Cell Viability Reduction : Treatment with this compound resulted in a significant decrease in cell viability, correlating with the induction of multipolar spindles.
  • Mechanistic Insights : Further analysis revealed that the inhibition of HSET led to chromosomal instability, a hallmark of cancer progression.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Cell LineConcentration (μM)Effect on Spindle FormationInduction of Apoptosis
N1E-11575Increased multipolar spindlesYes
MDA-MB-23175Increased multipolar spindlesYes
BT54975Increased multipolar spindlesYes

Propiedades

IUPAC Name

2-[[(2S)-2-(benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21IN2O3/c24-18-11-12-20(19(14-18)23(28)29)26-22(27)21(13-16-7-3-1-4-8-16)25-15-17-9-5-2-6-10-17/h1-12,14,21,25H,13,15H2,(H,26,27)(H,28,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDIXDXDSUBHIU-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=C(C=C(C=C2)I)C(=O)O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21IN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CW069
Reactant of Route 2
CW069
Reactant of Route 3
Reactant of Route 3
CW069
Reactant of Route 4
Reactant of Route 4
CW069
Reactant of Route 5
CW069
Reactant of Route 6
Reactant of Route 6
CW069
Customer
Q & A

Q1: What is the mechanism of action of CW069 and how does it affect cancer cells?

A1: this compound is an allosteric inhibitor of the kinesin-14 motor protein KIFC1. [] KIFC1 is essential for clustering extra centrosomes into two functional spindle poles in cancer cells with centrosome amplification. By inhibiting KIFC1, this compound prevents centrosome clustering, leading to multipolar mitosis and subsequent cell death via catastrophic aneuploidy. [] This mechanism specifically targets cancer cells with supernumerary centrosomes, leaving normal cells with typical centrosome numbers unaffected. []

Q2: Does this compound show efficacy against a broad range of cancer types?

A2: While initial studies focused on cell lines with high centrosome amplification like N1E-115, research indicates that this compound also reduces cell growth and centrosome clustering in cancer cells with lower levels of amplification, such as BT549 and MDA-MB-231 breast cancer cells. [] This suggests a broader applicability across various human cancer types. Additionally, this compound has been shown to re-sensitize docetaxel-resistant prostate cancer cells to docetaxel treatment, highlighting its potential in overcoming drug resistance. []

Q3: What are the potential advantages of this compound compared to other mitotic inhibitors?

A3: Unlike inhibitors of KSP and CENP-E, which are essential for normal mitosis, HSET (KIFC1) appears dispensable in normal cells. [] This suggests that this compound may have a greater therapeutic margin and cause less toxicity than these other inhibitors. Specifically, this compound did not decrease the clonogenic capacity of primary adult human bone marrow cells, indicating it may not cause neutropenia, a common side effect of KSP and CENP-E inhibitors. []

Q4: Are there any known limitations or challenges associated with this compound?

A4: While this compound demonstrates promising anticancer activity, further research is necessary to fully understand its potential and address certain limitations. One study using fission yeast overexpressing HSET/KIFC1 found that while this compound showed cytotoxic effects, it also impacted yeast viability independent of KIFC1, suggesting off-target effects. [] This highlights the need for continued investigation into the specificity and potential off-target toxicity of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.